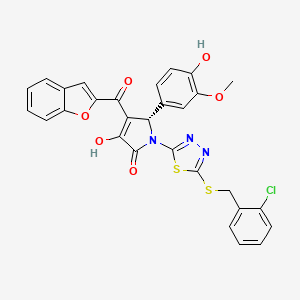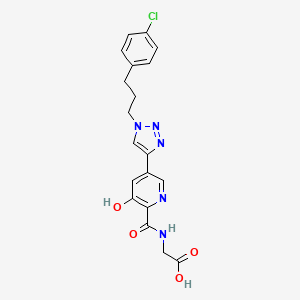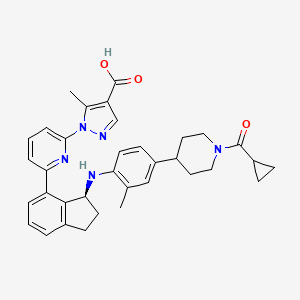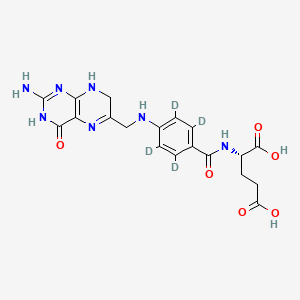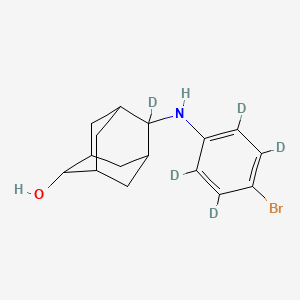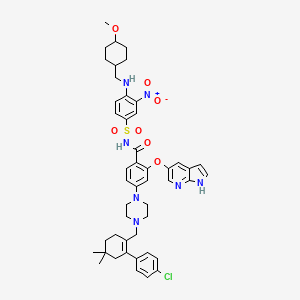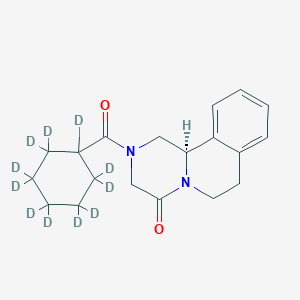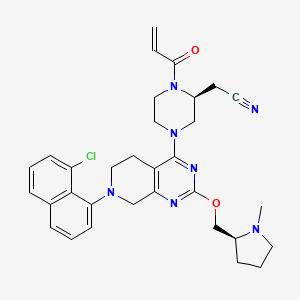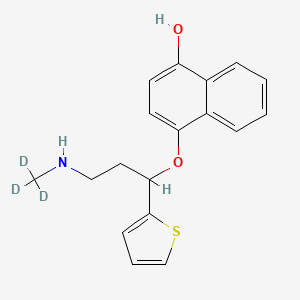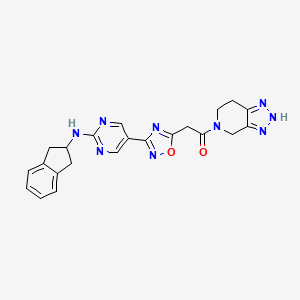
Autotaxin-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Autotaxin-IN-4 is a potent inhibitor of the enzyme autotaxin, which is involved in the production of lysophosphatidic acid. Lysophosphatidic acid is a bioactive lipid that plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and survival. This compound has gained significant attention in scientific research due to its potential therapeutic applications in cancer, fibrosis, and other diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Autotaxin-IN-4 involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional group modifications: The core structure is then modified to introduce specific functional groups that enhance the inhibitory activity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-throughput screening methods and automated synthesis techniques to ensure consistency and efficiency in the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Autotaxin-IN-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives with enhanced or reduced biological activity .
Wissenschaftliche Forschungsanwendungen
Autotaxin-IN-4 has a wide range of scientific research applications, including:
Fibrosis Research: This compound has been studied for its potential to reduce fibrosis in various tissues, including the lungs and liver, by inhibiting the production of lysophosphatidic acid.
Inflammatory Diseases: This compound has been investigated for its role in modulating inflammatory responses in diseases such as rheumatoid arthritis and multiple sclerosis.
Neurodegenerative Diseases: Research has shown that this compound may have neuroprotective effects by inhibiting the autotaxin-lysophosphatidic acid pathway in neurodegenerative diseases such as Alzheimer’s disease.
Wirkmechanismus
Autotaxin-IN-4 exerts its effects by inhibiting the enzyme autotaxin, which is responsible for the hydrolysis of lysophosphatidylcholine to produce lysophosphatidic acid. By inhibiting autotaxin, this compound reduces the production of lysophosphatidic acid, thereby modulating various cellular processes such as cell proliferation, migration, and survival . The molecular targets of this compound include the autotaxin enzyme and the lysophosphatidic acid receptors, which are involved in the downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Autotaxin-IN-4 is unique compared to other autotaxin inhibitors due to its specific structural features and high potency. Similar compounds include:
BLD-0409: An autotaxin inhibitor with a different chemical structure but similar mechanism of action.
This compound stands out due to its unique structural modifications that enhance its inhibitory activity and specificity for the autotaxin enzyme .
Eigenschaften
Molekularformel |
C22H21N9O2 |
|---|---|
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
2-[3-[2-(2,3-dihydro-1H-inden-2-ylamino)pyrimidin-5-yl]-1,2,4-oxadiazol-5-yl]-1-(2,4,6,7-tetrahydrotriazolo[4,5-c]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C22H21N9O2/c32-20(31-6-5-17-18(12-31)28-30-27-17)9-19-26-21(29-33-19)15-10-23-22(24-11-15)25-16-7-13-3-1-2-4-14(13)8-16/h1-4,10-11,16H,5-9,12H2,(H,23,24,25)(H,27,28,30) |
InChI-Schlüssel |
SXAMGRAIZSSWIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=NNN=C21)C(=O)CC3=NC(=NO3)C4=CN=C(N=C4)NC5CC6=CC=CC=C6C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (7S)-7-hydroxy-5-{[3-(4-hydroxyphenyl)prop-2-enoyl]oxy}-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12425823.png)
